molecular formula C13H11BrO3 B11835199 1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- CAS No. 52749-67-4

1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-

Cat. No.: B11835199
CAS No.: 52749-67-4
M. Wt: 295.13 g/mol
InChI Key: SRHMYUNWMQSTCS-UHFFFAOYSA-N
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Description

1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- is a chemical compound with the molecular formula C13H11BrO3. It is characterized by the presence of a bromine atom and two hydroxyl groups attached to a naphthalene ring, along with a propanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- typically involves the bromination of a naphthalene derivative followed by the introduction of hydroxyl groups and the propanone moiety. One common method includes the bromination of 2-naphthol, followed by a Friedel-Crafts acylation reaction to introduce the propanone group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and aluminum chloride (AlCl3) as the catalyst for the acylation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and bromine atom play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanone, 1-(7-chloro-3,4-dihydroxy-2-naphthalenyl)
  • 1-Propanone, 1-(7-iodo-3,4-dihydroxy-2-naphthalenyl)
  • 1-Propanone, 1-(7-fluoro-3,4-dihydroxy-2-naphthalenyl)

Uniqueness

1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative may exhibit different reactivity and potency in various applications .

Properties

CAS No.

52749-67-4

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

IUPAC Name

1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)propan-1-one

InChI

InChI=1S/C13H11BrO3/c1-2-11(15)10-6-7-5-8(14)3-4-9(7)12(16)13(10)17/h3-6,16-17H,2H2,1H3

InChI Key

SRHMYUNWMQSTCS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=C2C=CC(=CC2=C1)Br)O)O

Origin of Product

United States

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